Cas no 451498-87-6 (4-fluoro-3-(2-phenylethyl)sulfamoyl-N-2-(trifluoromethyl)phenylbenzamide)
4-fluoro-3-(2-phenylethyl)sulfamoyl-N-2-(trifluoromethyl)phenylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-fluoro-3-(2-phenylethyl)sulfamoyl-N-2-(trifluoromethyl)phenylbenzamide
- 4-fluoro-3-(N-phenethylsulfamoyl)-N-(2-(trifluoromethyl)phenyl)benzamide
- Benzamide, 4-fluoro-3-[[(2-phenylethyl)amino]sulfonyl]-N-[2-(trifluoromethyl)phenyl]-
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- Inchi: 1S/C22H18F4N2O3S/c23-18-11-10-16(21(29)28-19-9-5-4-8-17(19)22(24,25)26)14-20(18)32(30,31)27-13-12-15-6-2-1-3-7-15/h1-11,14,27H,12-13H2,(H,28,29)
- InChI Key: JFLZLIGTMXAFKV-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1C(F)(F)F)(=O)C1=CC=C(F)C(S(NCCC2=CC=CC=C2)(=O)=O)=C1
4-fluoro-3-(2-phenylethyl)sulfamoyl-N-2-(trifluoromethyl)phenylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0917-2653-2μmol |
4-fluoro-3-[(2-phenylethyl)sulfamoyl]-N-[2-(trifluoromethyl)phenyl]benzamide |
451498-87-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0917-2653-5μmol |
4-fluoro-3-[(2-phenylethyl)sulfamoyl]-N-[2-(trifluoromethyl)phenyl]benzamide |
451498-87-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0917-2653-10μmol |
4-fluoro-3-[(2-phenylethyl)sulfamoyl]-N-[2-(trifluoromethyl)phenyl]benzamide |
451498-87-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0917-2653-20μmol |
4-fluoro-3-[(2-phenylethyl)sulfamoyl]-N-[2-(trifluoromethyl)phenyl]benzamide |
451498-87-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0917-2653-1mg |
4-fluoro-3-[(2-phenylethyl)sulfamoyl]-N-[2-(trifluoromethyl)phenyl]benzamide |
451498-87-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0917-2653-2mg |
4-fluoro-3-[(2-phenylethyl)sulfamoyl]-N-[2-(trifluoromethyl)phenyl]benzamide |
451498-87-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0917-2653-3mg |
4-fluoro-3-[(2-phenylethyl)sulfamoyl]-N-[2-(trifluoromethyl)phenyl]benzamide |
451498-87-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0917-2653-4mg |
4-fluoro-3-[(2-phenylethyl)sulfamoyl]-N-[2-(trifluoromethyl)phenyl]benzamide |
451498-87-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0917-2653-5mg |
4-fluoro-3-[(2-phenylethyl)sulfamoyl]-N-[2-(trifluoromethyl)phenyl]benzamide |
451498-87-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0917-2653-10mg |
4-fluoro-3-[(2-phenylethyl)sulfamoyl]-N-[2-(trifluoromethyl)phenyl]benzamide |
451498-87-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-fluoro-3-(2-phenylethyl)sulfamoyl-N-2-(trifluoromethyl)phenylbenzamide Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 4-fluoro-3-(2-phenylethyl)sulfamoyl-N-2-(trifluoromethyl)phenylbenzamide
Introduction to 4-fluoro-3-(2-phenylethyl)sulfamoyl-N-2-(trifluoromethyl)phenylbenzamide (CAS No. 451498-87-6)
4-fluoro-3-(2-phenylethyl)sulfamoyl-N-2-(trifluoromethyl)phenylbenzamide, identified by its CAS number 451498-87-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of sulfonamide derivatives, which are widely recognized for their diverse biological activities and therapeutic potential. The presence of both fluorine and trifluoromethyl substituents in its molecular structure enhances its pharmacokinetic properties, making it a promising candidate for further investigation in drug development.
The structural framework of 4-fluoro-3-(2-phenylethyl)sulfamoyl-N-2-(trifluoromethyl)phenylbenzamide incorporates several key functional groups that contribute to its unique chemical and biological characteristics. The sulfamoyl group (-SO₂NH₂) is a critical moiety that often participates in hydrogen bonding interactions, influencing both the solubility and binding affinity of the compound. Additionally, the fluoro substituent at the 4-position of the phenyl ring introduces electronic effects that can modulate the reactivity and metabolic stability of the molecule. The trifluoromethyl group (-CF₃) further enhances lipophilicity and metabolic resistance, which are desirable attributes in drug candidates.
In recent years, sulfonamide derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound 4-fluoro-3-(2-phenylethyl)sulfamoyl-N-2-(trifluoromethyl)phenylbenzamide has been explored in various preclinical studies for its potential therapeutic applications. Notably, its structural analogs have shown promising results in inhibiting key enzymes involved in cancer cell proliferation and metabolism. The sulfamoyl-N-heterocyclic moiety in this compound has been particularly investigated for its ability to disrupt protein-protein interactions critical for tumor growth.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater accuracy. Studies utilizing molecular dynamics simulations have revealed that the fluoro and trifluoromethyl substituents play a crucial role in stabilizing the active site of target enzymes, thereby enhancing the efficacy of the sulfonamide derivative. These findings have guided the optimization of synthetic routes to improve yields and purity while maintaining or enhancing biological activity.
The synthesis of 4-fluoro-3-(2-phenylethyl)sulfamoyl-N-2-(trifluoromethyl)phenylbenzamide involves multi-step organic reactions, including condensation, nucleophilic substitution, and fluorination processes. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the complex aromatic system efficiently. The use of fluorinating agents like Selectfluor® has enabled precise introduction of fluorine atoms at desired positions, which is crucial for achieving the desired pharmacological profile.
Pharmacokinetic studies have demonstrated that compounds with similar structural features exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The lipophilicity imparted by the trifluoromethyl group enhances oral bioavailability, while the hydrogen bonding capability of the sulfamoyl group improves tissue penetration. Additionally, metabolic stability studies indicate that this compound undergoes minimal degradation under physiological conditions, suggesting a longer half-life and sustained therapeutic effect.
Preclinical toxicology assessments have been conducted to evaluate the safety profile of 4-fluoro-3-(2-phenylethyl)sulfamoyl-N-2-(trifluoromethyl)phenylbenzamide, focusing on acute toxicity, chronic exposure effects, and potential organ-specific toxicity. Results from these studies have shown that the compound exhibits low systemic toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further investigations are warranted to assess long-term safety and potential off-target effects.
The therapeutic potential of this sulfonamide derivative has been explored in several disease models. In vitro assays have demonstrated its ability to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is overexpressed in rapidly dividing cells like cancer cells. Additionally, preliminary data suggest that it may exhibit anti-inflammatory properties by modulating cytokine production pathways. These findings align with recent research indicating that sulfonamide derivatives can serve as dual-action agents targeting both tumor growth and inflammation.
Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the development pipeline for novel sulfonamide-based therapeutics. The compound 4-fluoro-3-(2-phenylethyl)sulfamoyl-N-2-(trifluoromethyl)phenylbenzamide is being evaluated as part of larger research initiatives aimed at identifying next-generation drugs for unmet medical needs. Advances in high-throughput screening technologies have facilitated rapid identification of lead compounds with optimized pharmacological profiles for further development.
The future direction for this research lies in translating preclinical successes into clinical trials where human subjects can provide definitive evidence of efficacy and safety. Phase I trials are planned to assess pharmacokinetics and dosing regimens in healthy volunteers, followed by Phase II trials targeting specific patient populations with unresponsive or refractory conditions. Such trials will be complemented by biomarker analysis to identify predictive correlates of treatment response.
In conclusion,4-fluoro-3-(2-phenylethyl)sulfamoyl-N-2-(trifluoromethyl)phenylbenzamide (CAS No. 451498-87-6) represents a significant advancement in sulfonamide-based drug discovery with promising applications across multiple therapeutic areas including oncology and inflammation management. Its unique structural features combined with favorable pharmacokinetic properties position it as a compelling candidate for further clinical investigation.
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